
(2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid is a synthetic organic compound characterized by its unique chemical structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid typically involves multiple steps, starting from commercially available precursors. The process often includes the protection of functional groups, selective fluorination, and the introduction of the benzyloxycarbonyl (Cbz) protecting group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluorobutanoic acid
- (2S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid
Uniqueness
(2S)-2-(((Benzyloxy)carbonyl)amino)-4-fluoro-4-methylpentanoic acid is unique due to the presence of both the fluorine atom and the benzyloxycarbonyl protecting group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C14H18FNO4 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
(2S)-4-fluoro-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,15)8-11(12(17)18)16-13(19)20-9-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Clé InChI |
UHJLBIDCRUPGFE-NSHDSACASA-N |
SMILES isomérique |
CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)F |
SMILES canonique |
CC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
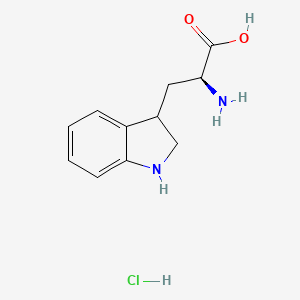


![Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate](/img/structure/B13487194.png)
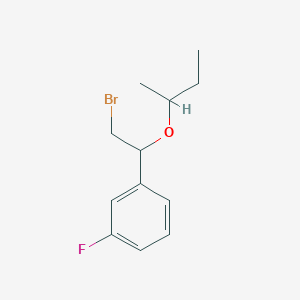

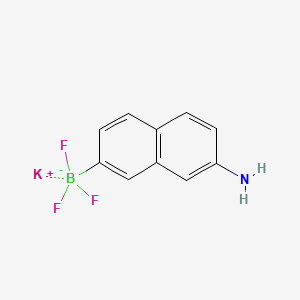
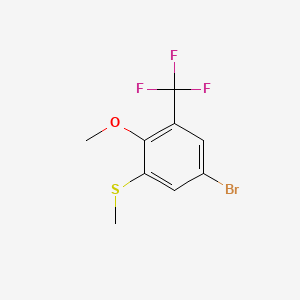

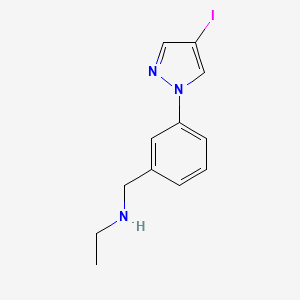
![1-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B13487217.png)
